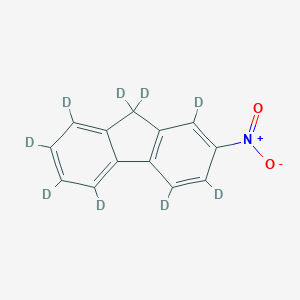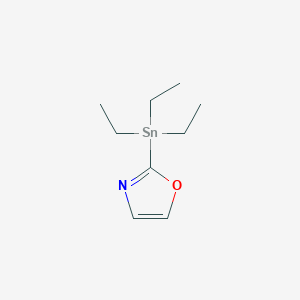
2-(Triethylstannyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Triethylstannyl)oxazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. It is a heterocyclic compound that contains a five-membered ring with an oxygen atom and a tin atom attached to it. The compound has been synthesized using various methods and has been studied extensively for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2-(Triethylstannyl)oxazole is not well understood. However, it is believed that the tin atom attached to the five-membered ring plays a crucial role in the reactivity of the compound. The tin atom can act as a Lewis acid and coordinate with other molecules, leading to the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Triethylstannyl)oxazole are not well studied. However, the compound has been shown to have low toxicity in animal studies, indicating its potential use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Triethylstannyl)oxazole is its versatility in organic synthesis. The compound can be used as a building block in the synthesis of various compounds, making it a valuable tool in the field of organic chemistry. However, the compound is also highly reactive and can be difficult to handle, leading to potential safety concerns in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 2-(Triethylstannyl)oxazole in scientific research. One potential application is in the synthesis of new biologically active compounds. The compound can be used as a building block to create new molecules with potential therapeutic applications. Another potential direction is the use of the compound in the development of new materials, such as polymers and catalysts. The compound's unique properties may make it a valuable tool in the development of new materials with specific properties. Finally, further studies are needed to understand the mechanism of action and potential toxicity of the compound, which could lead to new applications in scientific research.
In conclusion, 2-(Triethylstannyl)oxazole is a valuable tool in the field of organic chemistry with potential applications in the synthesis of biologically active compounds and the development of new materials. Its unique properties make it a valuable tool for scientific research, although further studies are needed to fully understand its mechanism of action and potential toxicity.
Wissenschaftliche Forschungsanwendungen
2-(Triethylstannyl)oxazole has been used extensively in scientific research due to its potential applications in the field of organic chemistry. It has been used as a building block in the synthesis of various compounds, including biologically active molecules. The compound has been used in the synthesis of natural products, such as the marine alkaloid (-)-pavinetantin B. It has also been used in the synthesis of potential anti-cancer agents and other biologically active compounds.
Eigenschaften
CAS-Nummer |
156780-51-7 |
|---|---|
Produktname |
2-(Triethylstannyl)oxazole |
Molekularformel |
C9H17NOSn |
Molekulargewicht |
273.95 g/mol |
IUPAC-Name |
triethyl(1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C3H2NO.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-2H;3*1H2,2H3; |
InChI-Schlüssel |
QLINIYOQQQFTAZ-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
Kanonische SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
Synonyme |
2-(TRIETHYLSTANNYL)OXAZOLE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

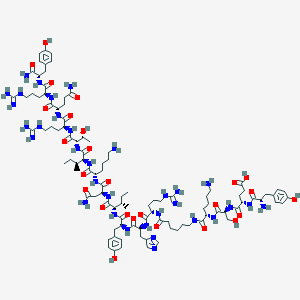
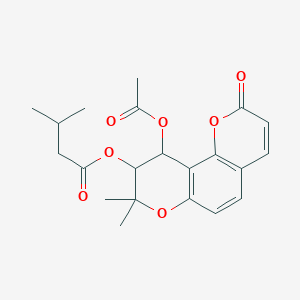
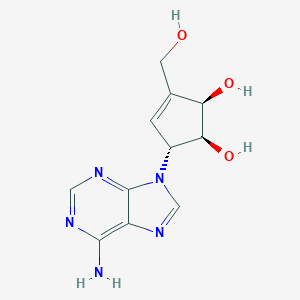
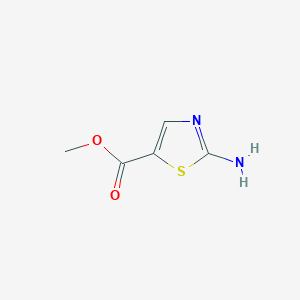


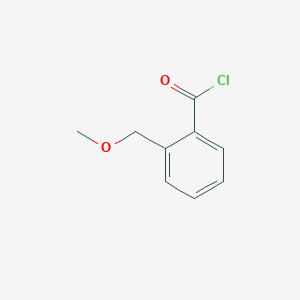
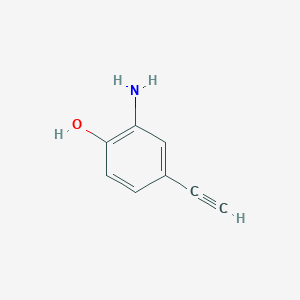
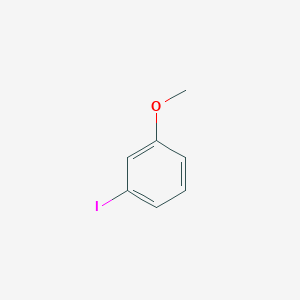
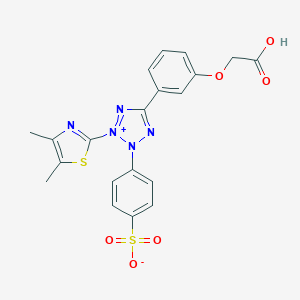
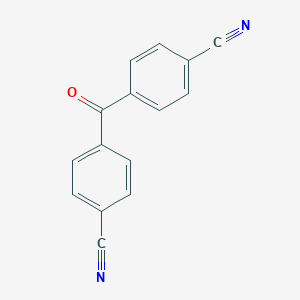
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
